molecular formula C10H16F2N4O2 B11747972 tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B11747972
M. Wt: 262.26 g/mol
InChI Key: XRQGSEKJNCLWRI-UHFFFAOYSA-N
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Description

tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate: is a chemical compound with significant potential in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group and a difluoroethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Ethyl derivatives of the difluoroethyl group.

    Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its difluoroethyl group can mimic natural substrates, providing insights into enzyme mechanisms.

Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoroethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity or inhibit specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
  • tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride

Comparison: Compared to similar compounds, tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate exhibits unique properties due to the position of the amino and difluoroethyl groups on the pyrazole ring. This positional difference can influence the compound’s reactivity and binding affinity, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C10H16F2N4O2

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl N-[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-6-4-16(5-7(11)12)15-8(6)13/h4,7H,5H2,1-3H3,(H2,13,15)(H,14,17)

InChI Key

XRQGSEKJNCLWRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1N)CC(F)F

Origin of Product

United States

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